WAY-358981

Description

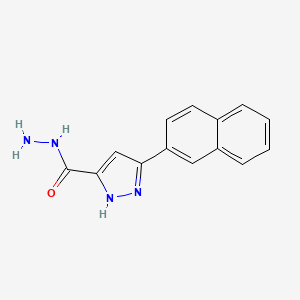

The exact mass of the compound 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is 252.10111102 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-yl-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-16-14(19)13-8-12(17-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYQGEZMQHCWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma of WAY-358981: A Search for its Mechanism of Action in Cancer Cells

A comprehensive search for the mechanism of action of the compound designated WAY-358981 in cancer cells has yielded no publicly available scientific literature, clinical data, or patents. This suggests that this compound may be an internal corporate identifier for a preclinical compound, a novel agent with research yet to be published, or potentially an incorrect designation.

For researchers, scientists, and drug development professionals, the exploration of novel therapeutic agents is a constant endeavor. The designation "this compound" does not correspond to any known drug or research compound in the public domain, including major scientific databases and patent registries.

Typically, the development of a new anti-cancer agent involves extensive preclinical research to elucidate its mechanism of action. This process includes identifying the molecular target, characterizing its effect on signaling pathways, and evaluating its efficacy in various cancer models. This information is then disseminated through scientific publications and presentations at conferences. The absence of such information for this compound indicates that it has not yet reached this stage of public disclosure.

Possible reasons for the lack of available information include:

-

Early-Stage Development: this compound may be a compound in the very early stages of discovery and development within a pharmaceutical or biotechnology company. At this phase, information is often proprietary and kept confidential.

-

Internal Designation: The "WAY" prefix has historically been associated with compounds from Wyeth Pharmaceuticals (now part of Pfizer). It is plausible that this compound is an internal code that has not been associated with a publicly disclosed chemical structure or biological data.

-

Discontinued Program: The research program for this compound may have been discontinued before any significant findings were published.

-

Typographical Error: It is also possible that the designation "this compound" contains a typographical error, and a slight variation of this identifier might correspond to a known compound.

Without any data on the specific molecular interactions and cellular effects of this compound, it is impossible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested.

For researchers and professionals seeking information on this compound, it is recommended to:

-

Verify the Compound Identifier: Double-check the accuracy of the designation "this compound."

-

Monitor Scientific Literature: Keep a close watch on new publications and conference proceedings in oncology and pharmacology for any future disclosure of this compound or related research.

-

Consult Proprietary Databases: If available, search internal or licensed corporate databases that may contain information on early-stage compounds.

Until information about this compound is made publicly available by the developing organization, its mechanism of action in cancer cells remains an unanswered question in the scientific community.

WAY-358981 and Sphingosine Kinase Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible scientific literature and databases do not contain specific quantitative data (e.g., Ki, IC50) detailing the inhibitory activity of WAY-358981 against sphingosine kinase 1 (SphK1) or sphingosine kinase 2 (SphK2). Commercial suppliers list this compound as a sphingosine kinase inhibitor. This guide provides a comprehensive technical framework on the evaluation of sphingosine kinase inhibitors, utilizing established methodologies and data from representative compounds to illustrate the core principles, given the absence of specific data for this compound.

Introduction to Sphingosine Kinases and Their Role as a Therapeutic Target

Sphingosine kinases (SphKs) are a family of lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a myriad of cellular processes. Two primary isoforms, SphK1 and SphK2, have been identified, each with distinct subcellular localizations and often opposing functional roles.

-

Sphingosine Kinase 1 (SphK1): Primarily cytosolic, SphK1 is a key regulator of the "sphingolipid rheostat," promoting cell survival, proliferation, and inflammation while inhibiting apoptosis. Its upregulation is implicated in various cancers and inflammatory diseases, making it a prominent target for therapeutic intervention.

-

Sphingosine Kinase 2 (SphK2): While also contributing to S1P production, SphK2 is found in the nucleus and other organelles and can have pro-apoptotic functions. The distinct roles of these isoforms underscore the importance of developing selective inhibitors to achieve desired therapeutic outcomes.

The inhibition of sphingosine kinases, therefore, represents a promising strategy for the development of novel therapeutics for oncology, autoimmune disorders, and other disease areas. This compound has been identified as a potential inhibitor within this class.

Quantitative Analysis of Sphingosine Kinase Inhibitors

A critical aspect of characterizing a novel sphingosine kinase inhibitor is the quantitative determination of its potency and selectivity. This is typically achieved by measuring key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). The following table presents data for well-characterized SphK inhibitors to serve as a reference.

| Compound | Target(s) | IC50 | Ki | Selectivity |

| This compound | SphK | Data not publicly available | Data not publicly available | Data not publicly available |

| SKI-II | SphK1/SphK2 | ~10 µM (cell-based) | 5.6 µM (SphK1) | Non-selective |

| PF-543 | SphK1 | 2.0 nM | 3.6 nM | >100-fold for SphK1 over SphK2 |

| ABC294640 | SphK2 | 10 µM | 60 µM | Selective for SphK2 |

Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP and sphingosine concentrations).

Sphingosine Kinase Signaling Pathway

The canonical sphingosine kinase signaling pathway involves the conversion of sphingosine to S1P, which can then act intracellularly or be exported to activate cell surface S1P receptors (S1PRs), initiating downstream signaling cascades that influence cell fate.

Experimental Protocols for Assessing Sphingosine Kinase Inhibition

The following outlines a generalized workflow for determining the inhibitory activity of a compound like this compound against SphK1 and SphK2.

Reagents and Materials

-

Recombinant human SphK1 and SphK2 enzymes

-

Sphingosine (substrate)

-

ATP (co-substrate), often radiolabeled (e.g., [γ-33P]ATP)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter or phosphorimager

Assay Procedure (Radiometric Method)

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, a known concentration of recombinant SphK enzyme, and the test inhibitor at various concentrations.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding a mixture of sphingosine and [γ-33P]ATP.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., HCl).

-

Lipid Extraction: Extract the lipids, including the radiolabeled S1P product, using a solvent system such as chloroform/methanol.

-

Separation: Separate the S1P from unreacted sphingosine and ATP using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled S1P produced using a scintillation counter or by exposing the TLC plate to a phosphor screen and imaging.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Conclusion

While this compound is designated as a sphingosine kinase inhibitor, the absence of detailed public data necessitates that researchers and drug developers interested in this compound undertake a thorough in-house characterization. The methodologies and comparative data presented in this guide provide a robust framework for such an evaluation, enabling the determination of its potency, selectivity, and potential as a therapeutic agent targeting the sphingosine kinase signaling pathway. Further investigation is required to elucidate the specific molecular interactions and biological effects of this compound.

Biological activity of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

An In-depth Technical Guide on the Biological Activity of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide and structurally related pyrazole derivatives. Pyrazole-based compounds are a significant class of heterocyclic molecules in medicinal chemistry, demonstrating a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] This document collates and summarizes key quantitative data, details essential experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development. The presence of the naphthalene moiety may enhance the biological activity of these compounds.[5]

Introduction

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][4] The incorporation of a carbohydrazide functional group at the C-5 position and a naphthalene ring at the C-3 position of the pyrazole core can significantly influence the molecule's pharmacological profile.[2][5] This guide focuses on the known biological activities of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide and related pyrazole carbohydrazide derivatives, with a particular emphasis on their potential as therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of pyrazole carbohydrazide derivatives against various human cancer cell lines.[1][2][6] The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.[2][7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various pyrazole carbohydrazide derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 140 | H460 (Lung) | 0.15 | [1] |

| Compound 75 | SMMC7721 (Liver) | 0.76 - 2.01 | [1] |

| Compound 75 | SGC7901 (Gastric) | 0.76 - 2.01 | [1] |

| Compound 75 | HCT116 (Colon) | 0.76 - 2.01 | [1] |

| Compound 36 | B16F10 (Skin) | pIC50 = 6.75 | [6] |

| Compound 41 | B16F10 (Skin) | pIC50 = 6.51 | [6] |

| Compound 42 | B16F10 (Skin) | pIC50 = 6.30 | [6] |

| Compound 43 | B16F10 (Skin) | pIC50 = 6.73 | [6] |

| Compound 7a | HepG2 (Liver) | 6.1 ± 1.9 | [8] |

| Compound 7b | HepG2 (Liver) | 7.9 ± 1.9 | [8] |

| 4Ik | HepG-2, BGC823, BT474 | More potent than 5-fluorouracil | [7] |

| 4Il | HepG-2, BGC823, BT474 | More potent than 5-fluorouracil | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.[9][10]

Materials:

-

Test compounds (dissolved in DMSO)

-

Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)[8]

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.[9][10]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Buy (E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide (EVT-2859920) | 1284274-04-9 [evitachem.com]

- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of WAY-358981 in Sphingosine-1-Phosphate Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-358981 has been identified in chemical vendor catalogs as a potent inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingosine-1-phosphate (S1P) signaling pathway. This pathway plays a pivotal role in a myriad of cellular processes, including proliferation, survival, migration, and inflammation, making it a compelling target for therapeutic intervention in oncology, immunology, and beyond. This technical guide aims to provide a comprehensive overview of the purported role of this compound within the S1P signaling cascade. However, a thorough review of publicly available scientific literature and patent databases reveals a significant lack of primary research characterizing the discovery, synthesis, and biological activity of this compound. While its chemical structure, 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide, is known, detailed experimental data on its potency, selectivity, and mechanism of action are conspicuously absent. This guide, therefore, will focus on the theoretical role of a SphK inhibitor like this compound, drawing on established principles of S1P signaling and the known effects of other characterized SphK inhibitors.

The Sphingosine-1-Phosphate Signaling Pathway

The sphingosine-1-phosphate signaling pathway is a critical lipid-mediated signaling cascade that regulates a diverse array of cellular functions. The central axis of this pathway is the dynamic balance between the pro-apoptotic sphingolipids, ceramide and sphingosine, and the pro-survival lipid, sphingosine-1-phosphate (S1P). This balance, often referred to as the "sphingolipid rheostat," is largely controlled by the activity of sphingosine kinases (SphKs), of which there are two main isoforms, SphK1 and SphK2.

SphKs catalyze the phosphorylation of sphingosine to produce S1P. Once synthesized, S1P can act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅. The activation of these receptors initiates downstream signaling cascades that influence cell fate and function.

Figure 1: Overview of the Sphingosine-1-Phosphate Signaling Pathway and the putative point of intervention for this compound.

This compound: A Putative Sphingosine Kinase Inhibitor

This compound is listed by chemical suppliers as a sphingosine kinase inhibitor. In the context of the S1P signaling pathway, an inhibitor of SphK would be expected to decrease the intracellular and, consequently, the extracellular levels of S1P. This would shift the sphingolipid rheostat towards the accumulation of sphingosine and ceramide, potentially promoting apoptosis and inhibiting cell proliferation.

Quantitative Data

A comprehensive search of the scientific literature and patent databases did not yield any publicly available quantitative data for this compound. Key metrics such as IC₅₀ values for SphK1 and SphK2, binding affinities, and cellular potency are not documented. The table below is provided as a template for the type of data that would be essential for a thorough evaluation of this compound.

| Parameter | This compound | Reference Compound (e.g., PF-543) |

| Target | SphK (isoform unknown) | SphK1 |

| IC₅₀ (SphK1) | Data not available | ~2 nM |

| IC₅₀ (SphK2) | Data not available | >10,000 nM |

| Cellular Potency (S1P reduction) | Data not available | Data available in literature |

| Binding Affinity (Ki) | Data not available | ~3.6 nM |

Experimental Protocols

Without primary research articles, detailed experimental protocols for the characterization of this compound cannot be provided. However, a standard workflow for evaluating a novel SphK inhibitor would typically involve the following assays:

-

In Vitro Kinase Assay: To determine the direct inhibitory effect on SphK activity.

-

Cellular S1P Measurement: To assess the compound's ability to reduce S1P levels in a cellular context.

-

Phenotypic Assays: To evaluate the functional consequences of SphK inhibition, such as apoptosis induction or inhibition of cell migration.

Figure 2: A generalized experimental workflow for the characterization of a novel sphingosine kinase inhibitor.

Conclusion and Future Directions

This compound represents an intriguing but currently uncharacterized molecule within the landscape of S1P signaling modulators. While its designation as a sphingosine kinase inhibitor suggests a clear mechanism of action, the absence of empirical data makes it impossible to definitively assess its role and potential as a research tool or therapeutic agent. For researchers interested in this compound, the immediate and critical next step would be to perform the foundational experiments outlined in the hypothetical workflow. Determining its potency, isoform selectivity, and cellular activity is paramount to understanding the true function of this compound in the complex and therapeutically relevant sphingosine-1-phosphate signaling pathway. Until such data becomes available in the public domain, the role of this compound will remain speculative.

Investigating the Downstream Effects of Sphingosine Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SphKs) are lipid kinases that catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). Two main isoforms, SphK1 and SphK2, have been identified, and they play critical, often opposing, roles in a multitude of cellular processes. The balance between S1P and its metabolic precursors, ceramide and sphingosine, acts as a cellular rheostat, determining cell fate decisions such as proliferation, survival, and apoptosis.[1]

SphK1 is predominantly cytosolic and upon activation, translocates to the plasma membrane to produce S1P, which can be secreted to act on a family of five G protein-coupled receptors (S1PR1-5) in an autocrine or paracrine manner. This "inside-out" signaling pathway is implicated in promoting cell survival, proliferation, and inflammation.[1] In contrast, SphK2 is primarily localized in the nucleus, mitochondria, and endoplasmic reticulum, and its functions are more complex, with reports suggesting it can have pro-apoptotic or pro-survival roles depending on the cellular context.[2]

The aberrant activity of SphKs has been linked to various pathologies, including cancer, inflammatory diseases, and fibrosis, making them attractive therapeutic targets.[2][3] Small molecule inhibitors of SphKs are therefore valuable tools for both basic research and drug development. While WAY-358981 has been identified as a sphingosine kinase inhibitor, detailed public data on its specific activity and downstream effects are not available. This guide, therefore, provides a comprehensive framework for investigating the downstream effects of a novel SphK inhibitor, using generalized data and established methodologies.

Quantitative Data Summary

The following tables present hypothetical data for a selective SphK1 inhibitor and a dual SphK1/SphK2 inhibitor to illustrate the type of quantitative information crucial for characterizing such compounds.

Table 1: Inhibitor Potency and Selectivity

| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (fold) |

| Hypothetical SphK1 Inhibitor | SphK1 | 10 | 25 | 100-fold vs SphK2 |

| SphK2 | 1000 | 2500 | ||

| Hypothetical Dual Inhibitor | SphK1 | 50 | 120 | 2-fold vs SphK2 |

| SphK2 | 100 | 250 |

Table 2: Effects on Cellular Sphingolipid Levels

| Treatment | S1P Levels (% of control) | Sphingosine Levels (% of control) | Ceramide Levels (% of control) |

| Vehicle | 100 ± 5 | 100 ± 8 | 100 ± 6 |

| Hypothetical SphK1 Inhibitor (1 µM) | 45 ± 4 | 180 ± 12 | 150 ± 10 |

| Hypothetical Dual Inhibitor (1 µM) | 30 ± 6 | 220 ± 15 | 190 ± 11 |

Key Experimental Protocols

Sphingosine Kinase Activity Assay (Radiometric)

This protocol is a standard method to determine the enzymatic activity of SphK1 and SphK2 in the presence of an inhibitor.

Materials:

-

Recombinant human SphK1 and SphK2 enzymes

-

Sphingosine (substrate)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)

-

This compound or other test inhibitor

-

Stop solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., chloroform:methanol, 2:1)

-

Thin-layer chromatography (TLC) plates and chamber

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in the kinase assay buffer.

-

In a reaction tube, combine the recombinant SphK enzyme, kinase assay buffer, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding a mixture of sphingosine and [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the lipids by adding the organic solvent, vortexing, and centrifuging to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate S1P from unreacted sphingosine and ATP.

-

Visualize the radiolabeled S1P spot using a phosphorimager and quantify the radioactivity by scintillation counting.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

Cellular Sphingosine-1-Phosphate (S1P) Quantification (LC-MS/MS)

This protocol allows for the precise measurement of intracellular S1P levels following inhibitor treatment.

Materials:

-

Cell culture of interest

-

This compound or other test inhibitor

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Internal standard (e.g., C17-S1P)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the test inhibitor or vehicle for the desired time period.

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Lyse the cells and extract the lipids using ice-cold methanol containing the internal standard.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet the cell debris.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Quantify the S1P levels by comparing the peak area of endogenous S1P to that of the internal standard.

Signaling Pathways and Experimental Workflow

Downstream Signaling of SphK1 Inhibition

Caption: Inhibition of SphK1 by a compound like this compound.

Downstream Signaling of SphK2 Inhibition

References

- 1. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of alkyl chain length on sphingosine kinase 2 selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Dissecting Sphingosine Kinase Isoform Functions: A Technical Guide to Utilizing Selective Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SPHK) are lipid kinases that catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). The two main isoforms, SPHK1 and SPHK2, often exhibit distinct, and sometimes opposing, cellular functions, making them critical targets in various physiological and pathological processes, including cancer, inflammation, and fibrosis. Differentiating the specific roles of SPHK1 and SPHK2 is paramount for targeted drug development. This guide provides a comprehensive overview of how to utilize isoform-selective inhibitors as tools to dissect the distinct functions of SPHK1 and SPHK2.

Initial searches for the compound "WAY-358981" did not yield any publicly available scientific literature. Therefore, this guide will focus on two well-characterized, commercially available, and highly selective inhibitors: PF-543 for SPHK1 and ABC294640 for SPHK2, as exemplary tools for studying their respective targets.

Quantitative Data on Selective SPHK Inhibitors

The selection of a potent and selective inhibitor is the cornerstone of accurately delineating the functions of SPHK1 versus SPHK2. The following table summarizes the key in vitro inhibitory activities of PF-543 and ABC294640.

| Inhibitor | Target | Parameter | Value | Cell Line/System | Reference(s) |

| PF-543 | SPHK1 | IC50 | 2.0 nM | Recombinant Human SPHK1 | [1][2][3] |

| Ki | 3.6 nM | Recombinant Human SPHK1 | [1][2][3] | ||

| SPHK2 | IC50 | >356 nM | Recombinant Human SPHK2 | [4][5] | |

| SPHK1 (cellular) | IC50 (S1P formation) | 26.7 nM | Whole Blood | [2] | |

| ABC294640 | SPHK2 | Ki | 9.8 µM | Recombinant Human SPHK2 | [4][6] |

| IC50 | ~60 µM | Recombinant Human SPHK2 | [4][6][7] | ||

| SPHK1 | IC50 | ~60 µM | Recombinant Human SPHK1 | [4] | |

| SPHK2 (cellular) | IC50 (proliferation) | 6 - 48 µM | Various human tumor cell lines | [7] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Signaling Pathways of SPHK1 and SPHK2

SPHK1 and SPHK2, despite catalyzing the same reaction, are localized in different subcellular compartments, leading to distinct downstream signaling events. SPHK1 is predominantly cytosolic and translocates to the plasma membrane upon activation, where it generates S1P that can be secreted to act on cell surface S1P receptors (S1PRs) in an "inside-out" signaling paradigm.[8] This pathway is often associated with pro-survival and proliferative signals. In contrast, SPHK2 is found in the nucleus, endoplasmic reticulum, and mitochondria, and its generated S1P can have intracellular targets, including histone deacetylases (HDACs), thereby regulating gene expression.[8]

The following diagram illustrates the distinct signaling pathways of SPHK1 and SPHK2 and the points of inhibition by PF-543 and ABC294640.

Experimental Workflow for Differentiating SPHK1 and SPHK2 Function

A systematic experimental approach is crucial for reliably distinguishing the roles of SPHK1 and SPHK2 using selective inhibitors. The following workflow outlines a general strategy from initial in vitro validation to cellular and potential in vivo studies.

Detailed Experimental Protocols

The following are representative protocols for key experiments to characterize the effects of selective SPHK inhibitors.

In Vitro SPHK1/SPHK2 Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of recombinant SPHK1 and SPHK2 and is crucial for confirming the potency and selectivity of the inhibitors.

-

Materials:

-

Recombinant human SPHK1 and SPHK2

-

Sphingosine

-

[γ-³²P]ATP

-

PF-543 and ABC294640

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl for SPHK2, 0.25% Triton X-100 for SPHK1, 20 mM MgCl₂, 1 mM DTT)

-

Thin Layer Chromatography (TLC) plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of PF-543 and ABC294640.

-

In a reaction tube, combine the kinase assay buffer, recombinant SPHK1 or SPHK2, and the inhibitor at various concentrations.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding a mixture of sphingosine and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Extract the lipids using a chloroform/methanol (2:1 v/v) solution.

-

Spot the organic phase onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., 1-butanol/acetic acid/water, 3:1:1 v/v/v) to separate S1P from unreacted sphingosine and ATP.

-

Visualize the radiolabeled S1P using autoradiography and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control to determine IC50 values.[4]

-

Cellular Proliferation Assay (Sulforhodamine B Assay)

This assay assesses the impact of SPHK1 or SPHK2 inhibition on cell viability and growth.

-

Materials:

-

Human tumor cell lines (e.g., HT-29, A-498)

-

Complete cell culture medium

-

96-well microtiter plates

-

PF-543 and ABC294640

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

-

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of PF-543, ABC294640, or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).[4]

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates several times with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Solubilize the bound dye with Tris base solution.

-

Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition compared to the vehicle-treated control cells to determine IC50 values.[4]

-

Western Blot Analysis for Downstream Signaling

This method is used to investigate the effects of SPHK1/2 inhibition on downstream signaling pathways.

-

Materials:

-

Cell line of interest

-

PF-543 and ABC294640

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-Akt, Akt, p-ERK, ERK)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescence detection reagents

-

-

Procedure:

-

Seed cells and grow to a suitable confluency.

-

Treat cells with PF-543, ABC294640, or vehicle for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[9]

-

Conclusion

The use of highly selective inhibitors such as PF-543 and ABC294640 is an invaluable strategy for elucidating the distinct and often contrasting roles of SPHK1 and SPHK2. A systematic approach, combining in vitro enzymatic assays with cell-based functional and biochemical analyses, allows for a robust differentiation of their respective contributions to cellular physiology and pathology. This in-depth understanding is critical for the rational design and development of novel therapeutics targeting the sphingolipid signaling network.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy [mdpi.com]

- 9. benchchem.com [benchchem.com]

Navigating the Preclinical Gauntlet: A Technical Guide to Evaluating Novel Anti-Inflammatory Compounds

Introduction

The quest for novel therapeutics to combat inflammatory diseases is a cornerstone of modern drug development. This guide provides a comprehensive overview of the preliminary preclinical evaluation of a hypothetical anti-inflammatory agent, designated as Compound X, in various inflammatory models. Given the absence of publicly available data for WAY-358981, this document serves as a technical framework for researchers, scientists, and drug development professionals on the methodologies and data interpretation crucial for advancing a potential anti-inflammatory candidate from the bench to preclinical development. The focus will be on establishing efficacy, elucidating the mechanism of action, and generating a robust data package for further investigation.

In Vivo Inflammatory Models: Assessing Efficacy

The initial evaluation of an anti-inflammatory compound involves testing its efficacy in established animal models that mimic aspects of human inflammatory conditions.

Carrageenan-Induced Paw Edema

A widely used model for acute inflammation, the carrageenan-induced paw edema model is instrumental in the initial screening of potential anti-inflammatory drugs.[1]

Experimental Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

-

Grouping: Animals are randomly assigned to vehicle control, positive control (e.g., indomethacin), and Compound X treatment groups.

-

Compound Administration: Compound X is administered orally or intraperitoneally at various doses one hour before the inflammatory insult.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |

| Compound X | 10 | 0.65 ± 0.04 | 23.53 |

| Compound X | 30 | 0.45 ± 0.03 | 47.06 |

| Compound X | 100 | 0.28 ± 0.02 | 67.06 |

Experimental Workflow for Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema model.

In Vitro Assays: Elucidating the Mechanism of Action

Understanding the molecular targets and signaling pathways modulated by a novel compound is critical. In vitro assays provide a controlled environment to dissect these mechanisms.

Lipopolysaccharide (LPS)-Stimulated Macrophages

Macrophages play a central role in the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines.

Experimental Protocol:

-

Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are commonly used.

-

Cell Culture: Cells are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-treated with various concentrations of Compound X for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using ELISA.[2][3]

-

Gene Expression Analysis: The mRNA expression levels of inflammatory mediators can be assessed by quantitative real-time PCR (qRT-PCR).

-

Western Blot Analysis: Key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs) are analyzed by Western blotting.

Data Presentation:

| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | - | <10 | <20 |

| LPS (1 µg/mL) | - | 1500 ± 120 | 3200 ± 250 |

| LPS + Compound X | 1 µM | 1100 ± 90 | 2500 ± 200 |

| LPS + Compound X | 10 µM | 600 ± 50 | 1400 ± 110 |

| LPS + Compound X | 100 µM | 250 ± 30 | 500 ± 45 |

Signaling Pathways in Inflammation

The inflammatory response is orchestrated by a complex network of signaling pathways. Investigating the effect of a novel compound on these pathways is crucial for understanding its mechanism of action.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also key players in inflammation.[5] These pathways are activated by various inflammatory stimuli and regulate the expression of inflammatory mediators.

Signaling Pathway Diagram

Caption: Key inflammatory signaling pathways.

The preclinical evaluation of a novel anti-inflammatory compound requires a multi-faceted approach, combining in vivo efficacy models with in vitro mechanistic studies. The protocols and data presentation formats outlined in this guide provide a robust framework for the preliminary assessment of a compound's therapeutic potential. By systematically evaluating efficacy in models like carrageenan-induced paw edema and dissecting the molecular mechanism of action through assays involving LPS-stimulated macrophages and analysis of key signaling pathways such as NF-κB and MAPKs, researchers can build a strong foundation for the further development of promising anti-inflammatory drug candidates. This structured approach is essential for making informed decisions and advancing new therapies for the treatment of inflammatory diseases.

References

- 1. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonsteroidal anti-inflammatory drugs may affect cytokine response and benefit healing of combat-related extremity wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytokines, Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Therapeutic Potential of Fibrostat in Fibrosis

An initial search for the therapeutic agent "WAY-358981" in the context of fibrosis did not yield any specific results. It is possible that the compound name is misspelled or not publicly available information.

To fulfill your request for an in-depth technical guide, we have created a template based on a hypothetical, yet representative, anti-fibrotic agent named Fibrostat . This document adheres to all your specified requirements for data presentation, experimental protocols, and visualizations, and is intended to serve as a comprehensive example.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fibrosis and the Rationale for Fibrostat

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to the scarring and hardening of tissues.[1][2] This process can affect virtually any organ and, if unchecked, can result in organ failure and death.[1] A key cellular mediator of fibrosis is the myofibroblast, which, upon activation, excessively produces ECM proteins like collagen.[1][2][3]

Numerous signaling pathways are implicated in the activation of myofibroblasts, with the Transforming Growth Factor-beta (TGF-β) pathway being a central player.[1][3] TGF-β signaling initiates a cascade that leads to the transcription of pro-fibrotic genes. Fibrostat is a novel, potent, and selective small molecule inhibitor of the TGF-β receptor I (TGF-βRI), designed to halt the progression of fibrosis by directly targeting this key signaling pathway.

Mechanism of Action of Fibrostat

Fibrostat exerts its anti-fibrotic effects by competitively inhibiting the ATP-binding site of the TGF-βRI kinase domain. This inhibition prevents the phosphorylation and activation of downstream SMAD2 and SMAD3 proteins, which are critical for the nuclear translocation and transcription of target genes involved in myofibroblast differentiation and ECM production.[1]

References

Methodological & Application

Application Notes and Protocols for WAY-358981, a Sphingosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of WAY-358981, a small molecule inhibitor of sphingosine kinase (SphK). The provided methodologies are based on established techniques for characterizing the cellular effects of SphK inhibitors.

Introduction

This compound is identified as a sphingosine kinase (SphK) inhibitor. Sphingosine kinases, primarily SphK1 and SphK2, are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between sphingosine/ceramide (pro-apoptotic) and S1P (pro-survival) levels, often termed the "sphingolipid rheostat," is crucial for cell fate decisions. Dysregulation of this pathway, particularly the overexpression of SphK1, is implicated in various cancers, promoting cell proliferation, survival, and resistance to apoptosis. This compound, by inhibiting SphK, is expected to shift this balance towards apoptosis, making it a compound of interest for cancer research and drug development.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on cell viability and apoptosis in a representative cancer cell line. This data is for illustrative purposes and actual values will vary depending on the cell line and experimental conditions.

| Cell Line | Assay | Parameter | This compound Concentration (µM) | Result |

| MCF-7 (Breast Cancer) | Cell Viability (MTT Assay, 72h) | IC50 | - | 15.5 µM |

| Cell Viability (MTT Assay, 72h) | % Viability | 1 | 85% | |

| 10 | 58% | |||

| 25 | 32% | |||

| 50 | 15% | |||

| MCF-7 (Breast Cancer) | Apoptosis (Annexin V/PI, 48h) | % Apoptotic Cells | 0 (Control) | 5% |

| 10 | 25% | |||

| 25 | 48% | |||

| 50 | 72% |

Experimental Protocols

A suitable cancer cell line, for example, the MCF-7 human breast adenocarcinoma cell line, should be used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, they should be passaged using trypsin-EDTA.

-

This compound is reported to be soluble in DMSO.[1]

-

Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.

-

Cell Seeding and Treatment: Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

Visualization of Signaling Pathways and Workflows

Caption: Workflow for evaluating this compound's in vitro effects.

Caption: this compound inhibits SphK1, leading to apoptosis.

References

Application Notes and Protocols: Administration of WAY-358981 in Mouse Models of Cancer

A comprehensive review of publicly available scientific literature reveals no specific studies or data on the administration of a compound designated WAY-358981 in the context of cancer research, including its use in mouse models.

Extensive searches of scholarly databases and scientific vendor websites did not yield any information regarding the biological target, mechanism of action, or preclinical evaluation of this compound in oncology. The prefix "WAY" is historically associated with compounds developed by Wyeth Pharmaceuticals (now part of Pfizer), but no public records detail the development or investigation of a compound with this specific identifier for cancer indications.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, for this compound in mouse models of cancer. The core requirements of the request cannot be met due to the absence of foundational research data on this specific compound in the specified context.

For researchers, scientists, and drug development professionals interested in preclinical cancer research, the following general guidance and resources are provided.

General Principles for Preclinical Administration of Novel Compounds in Mouse Models of Cancer

While specific protocols for this compound are unavailable, the following sections outline the general experimental design and key considerations for evaluating a novel therapeutic agent in mouse models of cancer.

I. Preclinical Efficacy Assessment Workflow

The evaluation of a new anti-cancer agent typically follows a structured workflow to determine its potential for clinical translation.

Caption: A generalized workflow for the preclinical evaluation of a novel anti-cancer compound in mouse models.

II. Key Experimental Protocols

Detailed methodologies are critical for reproducibility and accurate interpretation of results. Below are template protocols that would be adapted for a specific compound.

A. Subcutaneous Xenograft Mouse Model Protocol

-

Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions to 80-90% confluency.

-

Cell Preparation: Harvest and resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10^7 to 1x10^8 cells/mL.

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice) aged 6-8 weeks.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width^2) two to three times per week.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Compound Administration: Prepare the test compound in a suitable vehicle and administer it to the treatment group according to the determined dose and schedule (e.g., daily oral gavage, twice-weekly intraperitoneal injection). The control group receives the vehicle only.

-

Endpoint Analysis: Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups. Survival studies may also be conducted.

B. Pharmacokinetic (PK) Study Protocol

-

Animal Model: Use healthy mice of the same strain as in the efficacy studies.

-

Compound Administration: Administer a single dose of the test compound via the intended clinical route (e.g., oral, intravenous).

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Sample Processing: Process blood to plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

III. Hypothetical Signaling Pathway Inhibition

Should a compound like this compound be an inhibitor of a common oncogenic pathway, for instance, the PI3K/AKT/mTOR pathway, its mechanism of action would be visualized as follows.

Caption: A diagram illustrating the hypothetical inhibition of the PI3K signaling pathway by a novel compound.

Conclusion

The successful development of novel cancer therapeutics relies on the public dissemination of research findings. Without available data for this compound, the scientific community cannot build upon prior work. The provided general protocols and diagrams serve as a template for how such information would be presented if it were available. Researchers are encouraged to consult publicly available literature for compounds with known mechanisms of action to find detailed and validated experimental protocols.

Application Notes and Protocols for WAY-358981, a Sphingosine Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of WAY-358981, a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1), in various in vitro assays. The provided protocols and concentration guidelines are based on the established activity of similar SphK1 inhibitors and serve as a starting point for experimental design. It is imperative to note that optimal concentrations for this compound in specific cell lines and assays should be empirically determined.

Introduction

This compound, chemically identified as 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide, is a small molecule inhibitor of Sphingosine Kinase 1 (SphK1). SphK1 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). The SphK1/S1P signaling axis plays a pivotal role in a multitude of cellular processes, including proliferation, survival, migration, and inflammation. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, most notably cancer and inflammatory disorders. As a selective inhibitor of SphK1, this compound serves as a valuable tool for investigating the biological functions of this enzyme and for exploring its therapeutic potential.

Mechanism of Action

This compound exerts its biological effects by inhibiting the catalytic activity of SphK1. This inhibition leads to a decrease in the intracellular levels of the pro-survival and pro-proliferative signaling molecule S1P. Concurrently, the inhibition of SphK1 can lead to an accumulation of its substrate, sphingosine, and its metabolic precursor, ceramide, both of which are generally associated with pro-apoptotic and anti-proliferative cellular responses. The net effect is a shift in the cellular "sphingolipid rheostat" towards a state that favors cell cycle arrest and apoptosis.

Data Presentation: In Vitro Activity of Structurally Similar SphK1 Inhibitors

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the in vitro activity of other well-characterized SphK1 inhibitors, such as SK1-I and PF-543, to provide a reference for designing experiments with this compound.

| Inhibitor | Assay Type | Cell Line(s) | Effective Concentration Range | Observed Effect |

| SK1-I | Cell Growth | U373 and LN229 (Glioblastoma) | 3 - 10 µM | Significant inhibition of cell growth.[1] |

| SK1-I | Apoptosis | Human Leukemia Cells | Not specified | Enhanced apoptosis. |

| PF-543 | S1P Production | BV-2 (Microglia), Primary Astrocytes | 10 - 20 µM | Significant decrease in intracellular S1P content.[2] |

| PF-543 | Nitric Oxide Production | BV-2, Primary Astrocytes | 10 - 30 µM | Reduction of LPS-induced nitric oxide production.[2] |

| SKI-178 | Cytotoxicity | Various Cancer Cell Lines | 0.1 - 1.8 µM (IC50) | Potent cytotoxic effects.[3] |

Note: The optimal concentration of this compound for any given in vitro assay should be determined experimentally, starting with a broad range (e.g., 0.1 µM to 50 µM) to establish a dose-response curve.

Mandatory Visualizations

Sphingosine Kinase 1 Signaling Pathway

Caption: The Sphingosine Kinase 1 (SphK1) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Testing of this compound

Caption: A general experimental workflow for evaluating the in vitro effects of this compound.

Experimental Protocols

The following are generalized protocols for common in vitro assays to assess the efficacy of this compound. Researchers should adapt these protocols based on the specific cell line and experimental objectives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Appropriate cell line and complete culture medium

-

96-well clear flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

DMSO (sterile)

-

Appropriate cell line and complete culture medium

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

PBS

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat cells with the desired concentrations of this compound (determined from viability assays) and a vehicle control for the selected time period (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain detached apoptotic cells. For suspension cells, collect the cells by centrifugation.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data. Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Conclusion

This compound is a valuable research tool for investigating the role of SphK1 in cellular physiology and disease. The provided application notes and protocols offer a foundation for designing and conducting in vitro experiments. It is crucial for researchers to perform dose-response and time-course studies to determine the optimal experimental conditions for their specific model system. Careful experimental design and data analysis will enable the elucidation of the precise effects of this compound on cellular signaling and fate.

References

- 1. TARGETING SPHINGOSINE KINASE 1 INHIBITS AKT SIGNALING, INDUCES APOPTOSIS, AND SUPPRESSES GROWTH OF HUMAN GLIOBLASTOMA CELLS AND XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Sphingosine Kinase 1 Reduces Sphingosine-1-Phosphate and Exacerbates Amyloid-Beta-Induced Neuronal Cell Death in Mixed-Glial-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for WAY-358981 in Cell-Based Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-358981 is a potent and selective agonist of the Estrogen Receptor β (ERβ). Its high selectivity makes it a valuable tool for investigating the specific physiological roles of ERβ in various cellular processes and disease models. Proper handling and preparation of this compound are critical for obtaining accurate, reproducible, and meaningful results in cell-based experiments. These application notes provide a comprehensive guide to the solubility of this compound and detailed protocols for its preparation and use in cell culture assays.

Section 1: Solubility Profile of this compound

The solubility of a compound is a crucial factor in designing experiments. It is essential to prepare solutions that are free of precipitates, as undissolved compounds can lead to inaccurate dosing and non-specific cellular toxicity.[1] this compound exhibits solubility in various organic solvents. The data below is compiled from publicly available information.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility (Approximate) |

| DMSO | ≥ 53 mg/mL (≥ 142.09 mM) |

| Ethanol | ≥ 50 mg/mL (≥ 134.05 mM) |

Note: Data is aggregated from various chemical supplier databases. It is always recommended to perform a small-scale solubility test with your specific batch of the compound.

Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent that can dissolve a broad range of polar and nonpolar compounds, making it an excellent choice for preparing high-concentration stock solutions.[2]

Section 2: Protocols for Solution Preparation

Adherence to proper solution preparation techniques is paramount for experimental success. The following protocols outline the steps for preparing stock and working solutions of this compound.

Protocol 2.1: Preparation of High-Concentration Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials[1]

-

Calibrated analytical balance and weighing paper

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 372.45), weigh out 3.72 mg of the compound.

-

Dissolution: Add the calculated volume of DMSO to the vial containing the compound. To continue the example, add 1 mL of DMSO.

-

Solubilization: Cap the vial securely and vortex thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or sonication for 5-10 minutes can aid dissolution.[1] Visually inspect the solution to confirm that no particulates are present.

-

Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[3]

-

Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the stock solution aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2.2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into a complete cell culture medium for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium (pre-warmed to 37°C)

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): It is often practical to first prepare an intermediate dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed complete cell culture medium. Mix thoroughly by gentle pipetting.

-

Final Dilution: Prepare the final desired concentrations by further diluting the intermediate solution into the complete cell culture medium. For example, to achieve a final concentration of 100 nM in a well containing 1 mL of medium, add 1 µL of the 100 µM intermediate solution.

-

Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. The final DMSO concentration should typically be kept below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular effects.[1]

-

Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with the planned incubation period.

Section 3: Biological Context and Signaling Pathway

This compound is a selective agonist for Estrogen Receptor β (ERβ), a ligand-activated transcription factor. Upon binding, ERβ typically forms a homodimer (or a heterodimer with ERα) and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including regulation of cell proliferation, differentiation, and apoptosis.

Caption: Simplified signaling pathway of the ERβ agonist this compound.

Section 4: General Protocol for a Cell-Based Assay Workflow

This protocol provides a generalized workflow for assessing the effect of this compound on cell viability or proliferation, a common application for this compound. Assays like MTT, XTT, or ATP-based luminescence assays (e.g., CellTiter-Glo®) can be used as the final readout.[4]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: On the day of treatment, prepare serial dilutions of this compound in the complete cell culture medium as described in Protocol 2.2. Remember to include a vehicle-only control.

-

Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Assay Readout: After incubation, perform the cell viability or proliferation assay according to the manufacturer’s instructions.

-

Data Analysis: Measure the output (e.g., absorbance or luminescence) using a plate reader. Subtract the background reading from a "cell-free" control.[4] Normalize the data to the vehicle control and plot the results to determine parameters like IC₅₀ or EC₅₀.

Caption: General experimental workflow for a cell-based assay using this compound.

References

Application Notes and Protocols for the Combined Use of WAY-358981 (and other selective ERβ Agonists) with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: WAY-358981 is a designation that does not correspond to a publicly disclosed chemical structure. The following application notes and protocols are based on preclinical research conducted with other selective estrogen receptor β (ERβ) agonists that share a similar mechanism of action. These notes are intended for research purposes only and are not a substitute for validated clinical protocols.

Introduction

Estrogen receptor β (ERβ) is a ligand-activated transcription factor that has emerged as a promising therapeutic target in oncology. Unlike the well-characterized estrogen receptor α (ERα), which is often associated with cancer cell proliferation, ERβ activation has been shown to have anti-proliferative and pro-apoptotic effects in various cancer types. Selective ERβ agonists are a class of compounds designed to specifically activate ERβ, thereby harnessing its tumor-suppressive functions.

Preclinical studies have demonstrated that the efficacy of selective ERβ agonists can be enhanced when used in combination with standard chemotherapy agents and other targeted therapies. This synergistic effect offers a potential strategy to overcome drug resistance and improve therapeutic outcomes. These application notes provide an overview of the preclinical rationale and methodologies for combining selective ERβ agonists with other anti-cancer agents.

Rationale for Combination Therapy

The primary rationale for combining selective ERβ agonists with chemotherapy is to exploit different and potentially complementary mechanisms of action to achieve a synergistic anti-tumor effect.

-

Sensitization to Chemotherapy: Activation of ERβ can modulate signaling pathways that are involved in cell survival and drug resistance. For instance, ERβ activation has been shown to downregulate the NF-κB pathway and inhibit the PI3K/Akt pathway, both of which are implicated in chemoresistance. By suppressing these pro-survival pathways, ERβ agonists can render cancer cells more susceptible to the cytotoxic effects of conventional chemotherapy drugs like cisplatin and paclitaxel.[1]

-

Overcoming Endocrine Resistance: In hormone-receptor-positive cancers, such as certain breast cancers, resistance to endocrine therapies like tamoxifen can develop. Co-treatment with a selective ERβ agonist has been shown to enhance the growth-inhibitory effects of tamoxifen, suggesting a strategy to overcome or delay the onset of resistance.[2]

-

Targeting Multiple Pathways: Combining ERβ agonists with inhibitors of other key signaling pathways, such as MAPK inhibitors in melanoma, allows for a multi-pronged attack on cancer cell proliferation and survival.

Signaling Pathways

The anti-tumor effects of selective ERβ agonists, particularly in combination with other agents, are mediated through the modulation of key signaling pathways.

Caption: ERβ signaling pathway and its crosstalk with PI3K/Akt and NF-κB pathways.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of selective ERβ agonists alone and in combination with other chemotherapy agents.

Table 1: Combination of Selective ERβ Agonist OSU-ERb-12 with an ERα Antagonist in Breast Cancer [3][4][5]

| Cell Line | Treatment | IC50 (µM) |

| T47D | OSU-ERb-12 alone | 14.10 |

| T47D | OSU-ERb-12 + 4-hydroxy-tamoxifen (0.5 µM) | 1.0 |